3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenethyl group, and a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and an appropriate catalyst such as aluminum chloride.
Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed by the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone derivative with the 1,2,4-oxadiazole derivative in the presence of a suitable thiol reagent and a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Aluminum chloride, sulfuric acid
Solvents: Methanol, ethanol, dichloromethane
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Reduced Derivatives: From reduction reactions
Substituted Derivatives: From substitution reactions
Scientific Research Applications
3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-phenethylquinazolin-4(3H)-one: Lacks the oxadiazole moiety, resulting in different chemical and biological properties.
3-phenyl-1,2,4-oxadiazole: Lacks the quinazolinone core, leading to distinct reactivity and applications.
4-phenylquinazolin-2(1H)-one: Similar core structure but different substituents, affecting its overall properties.
Uniqueness
3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core, phenethyl group, and 1,2,4-oxadiazole moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
3-(2-phenylethyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c30-24-20-13-7-8-14-21(20)26-25(29(24)16-15-18-9-3-1-4-10-18)32-17-22-27-23(28-31-22)19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVPEQNHAVEMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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